molecular formula C22H24O3S2 B12539736 Tris(4-methylphenyl)sulfanium methanesulfonate CAS No. 667888-63-3

Tris(4-methylphenyl)sulfanium methanesulfonate

Cat. No.: B12539736
CAS No.: 667888-63-3
M. Wt: 400.6 g/mol
InChI Key: HYNQYJZNILSUGY-UHFFFAOYSA-M
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Description

Tris(4-methylphenyl)sulfanium methanesulfonate is a chemical compound known for its unique structure and properties It consists of a sulfonium ion with three 4-methylphenyl groups and a methanesulfonate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of tris(4-methylphenyl)sulfonium salts with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-methylphenyl)sulfanium methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonium compounds.

Scientific Research Applications

Tris(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Tris(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets through its sulfonium ion. The compound can act as an alkylating agent, transferring its alkyl groups to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methylphenyl)sulfonium bromide
  • Tris(4-methylphenyl)sulfonium trifluoromethanesulfonate

Uniqueness

Tris(4-methylphenyl)sulfanium methanesulfonate is unique due to its specific anion, methanesulfonate, which imparts distinct properties compared to other sulfonium salts. The methanesulfonate group enhances the compound’s solubility and reactivity, making it suitable for various applications.

Properties

CAS No.

667888-63-3

Molecular Formula

C22H24O3S2

Molecular Weight

400.6 g/mol

IUPAC Name

methanesulfonate;tris(4-methylphenyl)sulfanium

InChI

InChI=1S/C21H21S.CH4O3S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-5(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

HYNQYJZNILSUGY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CS(=O)(=O)[O-]

Origin of Product

United States

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